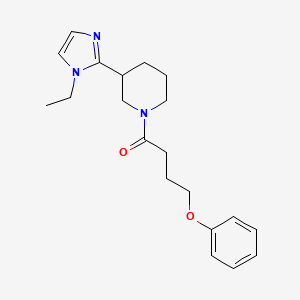

![molecular formula C17H16N4OS2 B5549578 4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Overview

Description

Synthesis Analysis

The synthesis of similar triazole derivatives typically involves multi-step reactions starting from basic aromatic or aliphatic compounds. For instance, a derivative was synthesized through a sequence starting from 4-amino benzoic acid, leading to various intermediate products, and finally reacting with aromatic aldehydes to produce the title compounds. These compounds were characterized using techniques like FT-IR, 1H-NMR, GC-MS, and elemental analysis, showcasing the complex nature of triazole synthesis (Rajurkar, Deshmukh, & Sonawane, 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their chemical behavior and biological activity. Studies involving X-ray crystallography and spectroscopic methods (IR, NMR) have provided insights into the geometrical configuration, molecular conformation, and electronic structure of these compounds. The detailed structural analysis helps in understanding the interaction mechanism of triazoles with biological targets (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including condensation with aldehydes, nucleophilic substitution, and cyclization, leading to a wide range of functionalized compounds. These reactions are pivotal in modifying the chemical structure to enhance biological activity or to attach to different moieties for specific applications. The versatility in chemical reactivity makes triazoles a valuable scaffold in heterocyclic chemistry (Sumangala et al., 2012).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility in different solvents, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its behavior in biological systems and potential for formulation into usable products (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals or other organic compounds, are crucial for the application of triazole derivatives in catalysis, material science, and as ligands in coordination chemistry. Investigations into these aspects reveal the potential of triazoles in a broad spectrum of chemical reactions and applications (Hakobyan et al., 2017).

Scientific Research Applications

Antimicrobial Activity

Compounds derived from 4H-1,2,4-triazole-3-thiol, including variants like the one , have been synthesized and evaluated for their antimicrobial properties. Research indicates these compounds exhibit significant antibacterial and antifungal activities. For instance, a study by Rajurkar et al. (2016) focused on synthesizing derivatives of 4H-1,2,4-triazole-3-thiol and testing their in-vivo antibacterial effectiveness against various organisms such as E. coli and S. aureus. These compounds also showed in-vitro antifungal activity against species like A. niger and C. albicans, demonstrating their broad-spectrum antimicrobial potential (Rajurkar, Deshmukh, & Sonawane, 2016).

Anti-inflammatory and Analgesic Properties

Some derivatives of 4H-1,2,4-triazole-3-thiol have been explored for their potential in treating inflammation and pain. Sujith et al. (2009) synthesized a series of compounds integrating the triazole ring and tested them for anti-inflammatory and analgesic effects. Certain derivatives showed promising results, marking these compounds as potential candidates for developing new therapeutic agents (Sujith, Rao, Shetty, & Kalluraya, 2009).

Anticancer Evaluation

The anticancer potential of 4H-1,2,4-triazole-3-thiol derivatives has also been a subject of research. Bekircan et al. (2008) synthesized new compounds from this class and assessed their efficacy against various cancer cell lines. The study found that some of these compounds exhibited significant activity against a range of cancers, indicating their potential utility in oncology (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

DNA Methylation Inhibition

Another intriguing application area is the inhibition of DNA methylation. Hovsepyan et al. (2018) synthesized new derivatives of 4H-1,2,4-triazole-3-thiol and evaluated their impact on tumor DNA methylation levels. These studies suggest a role for these compounds in epigenetic therapy, especially in cancer treatment (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).

Antioxidant Activity

Research has also been conducted on the antioxidant properties of 4H-1,2,4-triazole-3-thiol derivatives. Maddila et al. (2015) synthesized novel compounds from this class and assessed their antioxidant activities using various in vitro assays. They found that certain derivatives exhibited potent antioxidant activities, which can be valuable in combating oxidative stress-related diseases (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).

Mechanism of Action

properties

IUPAC Name |

4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS2/c1-24-15-9-7-13(8-10-15)11-18-21-16(19-20-17(21)23)12-22-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,23)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXSLDFWNCQGMP-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326481 | |

| Record name | 4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647183 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

CAS RN |

488841-63-0 | |

| Record name | 4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

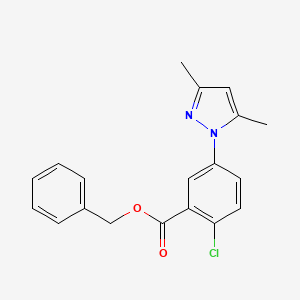

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B5549502.png)

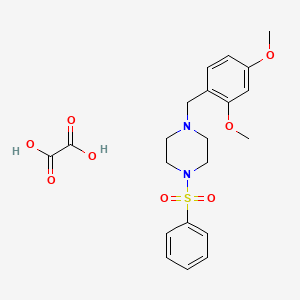

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl 2-furoate](/img/structure/B5549516.png)

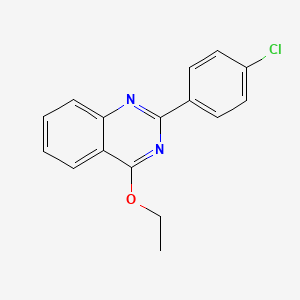

![1-[3-(2-pyrimidinyloxy)benzoyl]azepane](/img/structure/B5549530.png)

![N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide](/img/structure/B5549548.png)

![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)

![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)